CTOP TFA

Description

Properties

IUPAC Name |

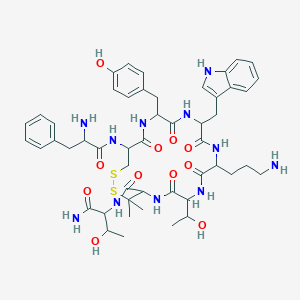

N-(1-amino-3-hydroxy-1-oxobutan-2-yl)-19-[(2-amino-3-phenylpropanoyl)amino]-10-(3-aminopropyl)-7-(1-hydroxyethyl)-16-[(4-hydroxyphenyl)methyl]-13-(1H-indol-3-ylmethyl)-3,3-dimethyl-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C50H67N11O11S2/c1-26(62)39(42(53)65)59-49(72)41-50(3,4)74-73-25-38(58-43(66)33(52)21-28-11-6-5-7-12-28)47(70)56-36(22-29-16-18-31(64)19-17-29)45(68)57-37(23-30-24-54-34-14-9-8-13-32(30)34)46(69)55-35(15-10-20-51)44(67)60-40(27(2)63)48(71)61-41/h5-9,11-14,16-19,24,26-27,33,35-41,54,62-64H,10,15,20-23,25,51-52H2,1-4H3,(H2,53,65)(H,55,69)(H,56,70)(H,57,68)(H,58,66)(H,59,72)(H,60,67)(H,61,71) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZWWYAHWHHNCHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1C(=O)NC(C(SSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCN)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)NC(=O)C(CC5=CC=CC=C5)N)(C)C)C(=O)NC(C(C)O)C(=O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C50H67N11O11S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1062.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103429-31-8 | |

| Record name | Phenylalanyl-cyclo(cysteinyltyrosyl-tryptophyl-ornithyl-threonyl-penicillamine)threoninamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103429318 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

Phenylalanyl-cyclo(cysteinyltyrosyl-tryptophyl-ornithyl-threonyl-penicillamine)threoninamide basic properties

An In-Depth Technical Guide to the Basic Properties of Phenylalanyl-cyclo(cysteinyltyrosyl-tryptophyl-ornithyl-threonyl-penicillamine)threoninamide (Octreotide)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental properties of the synthetic octapeptide Phenylalanyl-cyclo(cysteinyltyrosyl-tryptophyl-ornithyl-threonyl-penicillamine)threoninamide, commonly known as Octreotide.[1][2] This document details its physicochemical characteristics, pharmacological actions, and the associated signaling pathways, presenting quantitative data in structured tables, outlining experimental methodologies, and visualizing complex biological processes.

Physicochemical Properties

Octreotide is a synthetic analog of the natural hormone somatostatin.[1] It is a cyclic octapeptide with a longer half-life than its natural counterpart, making it clinically effective for treating conditions characterized by excessive hormone secretion, such as acromegaly and certain neuroendocrine tumors.[1] The acetate salt of octreotide is a white, crystalline powder that is highly soluble in water at acidic and physiological pH.[3]

Table 1: Physicochemical Data for Octreotide and its Acetate Salt

| Property | Value | Reference |

| Chemical Formula | C49H66N10O10S2 | [1] |

| Molecular Weight | 1019.3 g/mol | [1] |

| IUPAC Name | (4R,7S,10S,13R,16S,19R)-10-(4-aminobutyl)-19-[[(2R)-2-amino-3-phenylpropanoyl]amino]-16-benzyl-N-[(2R,3R)-1,3-dihydroxybutan-2-yl]-7-[(1R)-1-hydroxyethyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide | [2] |

| Synonyms | Octreotide, SMS 201-995 | [2] |

| pKa Values | 7.02 and 10.15 | [3] |

| Water Solubility (Predicted) | 0.0122 mg/mL | [4] |

| logP (Predicted) | 0.42 | [4] |

| Chemical Formula (Acetate Salt) | C53H74N10O14S2 | [2] |

| Molecular Weight (Acetate Salt) | 1139.3 g/mol | [2] |

Pharmacology

Octreotide exerts its pharmacological effects by mimicking the actions of somatostatin. It is a more potent inhibitor of growth hormone, glucagon, and insulin than the natural hormone.[2] Its mechanism of action is centered on its binding to somatostatin receptors (SSTRs), which are G-protein coupled receptors.

Receptor Binding Affinity

Octreotide exhibits a high binding affinity for somatostatin receptor subtype 2 (SSTR2) and a moderate affinity for SSTR3 and SSTR5.[5][6] It has low to no affinity for SSTR1 and SSTR4.[5][6] This selective binding profile is crucial for its therapeutic applications.

Table 2: Binding Affinities (IC50, nM) of Octreotide for Human Somatostatin Receptor Subtypes

| Receptor Subtype | IC50 (nM) | Reference |

| SSTR1 | >1000 | [5] |

| SSTR2 | 0.2 - 2.5 | [3] |

| SSTR3 | Moderate Affinity | [5][6] |

| SSTR4 | >1000 | [5] |

| SSTR5 | High Affinity | [5][6] |

Mechanism of Action and Signaling Pathways

Upon binding to its target receptors, primarily SSTR2, octreotide initiates a cascade of intracellular signaling events. This process begins with the activation of G-proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. Furthermore, octreotide's binding to SSTRs can modulate ion channel activity, specifically by opening potassium channels and inhibiting calcium influx.[7] This leads to hyperpolarization of the cell membrane and a reduction in hormone secretion.

The signaling pathway also involves the activation of phosphotyrosine phosphatases, such as SHP-1, which can dephosphorylate and inactivate signaling molecules like the regulatory subunit of phosphatidylinositol 3-kinase (PI3K).[8] The inhibition of the PI3K/Akt pathway plays a role in the antiproliferative effects of octreotide.

Experimental Protocols

Determination of Physicochemical Properties

A reversed-phase HPLC (RP-HPLC) method is commonly employed to determine the purity of octreotide and to quantify it in pharmaceutical formulations and biological samples.

-

Column: C18 column (e.g., 4.6 mm x 25 cm, 4 µm packing).

-

Mobile Phase: A gradient of Solution A (0.02% v/v trifluoroacetic acid in water) and Solution B (acetonitrile).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 220 nm.

-

Column Temperature: 40°C.

LC-MS/MS provides a highly sensitive and selective method for quantifying octreotide in plasma or serum.

-

Sample Preparation: Protein precipitation followed by liquid-liquid extraction or solid-phase extraction (SPE) is used to isolate octreotide from the biological matrix.

-

Chromatography: UPLC with a C18 column.

-

Mass Spectrometry: Operated in positive ion mode with monitoring of specific ion transitions for octreotide and an internal standard.

Pharmacological Assays

A competitive radioligand binding assay is used to determine the binding affinity of octreotide to somatostatin receptors.

-

Materials:

-

Cell membranes from cells stably expressing a specific SSTR subtype (e.g., SSTR2).

-

Radiolabeled somatostatin analog (e.g., [125I-Tyr11]-SRIF-14 or [125I-Tyr3]-octreotide).

-

Unlabeled octreotide at various concentrations.

-

Assay buffer.

-

-

Procedure:

-

Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of unlabeled octreotide.

-

Allow the binding to reach equilibrium.

-

Separate the bound and free radioligand by rapid filtration through a glass fiber filter.

-

Measure the radioactivity retained on the filter using a gamma counter.

-

The concentration of octreotide that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.

-

Conclusion

Octreotide is a well-characterized synthetic peptide with potent and selective somatostatin-like activity. Its defined physicochemical properties and well-understood pharmacological profile, particularly its high affinity for SSTR2, have established it as a cornerstone in the management of various endocrine disorders. The experimental protocols and signaling pathway information provided in this guide offer a solid foundation for further research and development in the field of somatostatin analogs.

References

The Core Mechanism of CTOP Peptide: A Technical Guide for Researchers

An In-depth Examination of a Selective Mu-Opioid Receptor Antagonist

CTOP (H-D-Phe-Cys-Tyr-D-Trp-Orn-Thr-Pen-Thr-NH2) is a potent and highly selective competitive antagonist of the mu (µ)-opioid receptor (MOR). Its primary mechanism of action involves binding to the MOR with high affinity, thereby preventing both endogenous opioid peptides (e.g., endorphins, enkephalins) and exogenous opioid agonists (e.g., morphine) from binding to and activating the receptor. This blockade effectively inhibits the downstream signaling cascades typically initiated by MOR activation.

Principle of Action: Competitive Antagonism at the Mu-Opioid Receptor

As a competitive antagonist, CTOP binds to the same recognition site on the mu-opioid receptor as endogenous and exogenous agonists. However, upon binding, CTOP does not induce the necessary conformational change in the receptor required for the activation of intracellular signaling pathways. Instead, it occupies the binding site, sterically hindering agonist binding and rendering the receptor inactive. This competitive antagonism is reversible, meaning that a sufficiently high concentration of an agonist can displace CTOP from the receptor and elicit a response.

The selectivity of CTOP for the mu-opioid receptor over other opioid receptor subtypes, such as the delta (δ)- and kappa (κ)-opioid receptors, is a key feature of its pharmacological profile. This selectivity is crucial for its use as a research tool to isolate and study the specific physiological and pathological roles of the mu-opioid receptor system.

Quantitative Analysis of Binding Affinity

The binding affinity of CTOP for opioid receptors is typically quantified using radioligand binding assays. These assays measure the concentration of the peptide required to inhibit the binding of a radiolabeled ligand to the receptor by 50% (IC50), which is then used to calculate the equilibrium dissociation constant (Ki). A lower Ki value indicates a higher binding affinity.

| Receptor Subtype | Radioligand | Test Compound | Ki (nM) | Reference |

| Mu (µ) | [3H]DAMGO | CTOP | 0.96 | |

| Delta (δ) | Not Specified | CTOP | >10,000 | |

| Kappa (κ) | Not Specified | CTOP | >10,000 (inferred) |

Note: While a specific Ki value for the kappa receptor was not found in the direct search results for CTOP, its high selectivity for the mu receptor strongly implies a very low affinity for the kappa receptor, similar to the delta receptor.

Impact on Signal Transduction Pathways

The mu-opioid receptor is a G-protein coupled receptor (GPCR) that primarily couples to inhibitory G-proteins of the Gαi/o family. By blocking the activation of the MOR, CTOP prevents the subsequent dissociation of the G-protein heterotrimer (Gαβγ) and the ensuing intracellular signaling events.

The primary downstream signaling pathways inhibited by CTOP's antagonism of the MOR include:

-

Inhibition of Adenylate Cyclase: Activated Gαi subunits inhibit the enzyme adenylate cyclase, leading to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP). By preventing this, CTOP maintains basal levels of cAMP.

-

Modulation of Ion Channels: The Gβγ subunits released upon agonist binding can directly interact with and modulate the activity of ion channels. Specifically, they activate G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to potassium efflux and hyperpolarization of the neuron, which reduces its excitability. They also inhibit N-type voltage-gated calcium channels, reducing calcium influx and subsequent neurotransmitter release. CTOP's antagonism prevents these Gβγ-mediated effects.

Signaling Pathway Diagram

Caption: Mu-opioid receptor signaling and its inhibition by CTOP.

Experimental Protocols

The determination of CTOP's binding affinity and mechanism of action relies on established in vitro experimental techniques.

Competition Radioligand Binding Assay

This assay is fundamental to determining the binding affinity (Ki) of an unlabeled compound like CTOP.

Objective: To determine the IC50 and subsequently the Ki of CTOP for the mu-opioid receptor.

Materials:

-

Cell membranes prepared from cells or tissues expressing the mu-opioid receptor.

-

Radiolabeled mu-opioid receptor agonist or antagonist (e.g., [3H]DAMGO or [3H]diprenorphine).

-

CTOP peptide stock solution.

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Wash buffer (ice-cold assay buffer).

-

Glass fiber filters.

-

Scintillation cocktail.

-

Scintillation counter.

Methodology:

-

Membrane Preparation: Homogenize cells or tissues expressing the mu-opioid receptor in a suitable buffer and prepare a membrane fraction through centrifugation.

-

Assay Setup: In a 96-well plate, add a constant concentration of the radioligand to each well.

-

Competition: Add increasing concentrations of CTOP to the wells. Include control wells with no CTOP (total binding) and wells with a high concentration of a known non-radiolabeled ligand to determine non-specific binding.

-

Incubation: Add the cell membrane preparation to each well and incubate the plate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60-90 minutes) to allow the binding to reach equilibrium.

-

Separation of Bound and Free Ligand: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. The filters will trap the cell membranes with the bound radioligand.

-

Washing: Wash the filters with ice-cold wash buffer to remove any unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding of the radioligand as a function of the logarithm of the CTOP concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Experimental Workflow Diagram

Caption: Workflow for a competition radioligand binding assay.

Conclusion

CTOP peptide exerts its mechanism of action as a highly potent and selective competitive antagonist at the mu-opioid receptor. By binding to the receptor without initiating a cellular response, it effectively blocks the actions of opioid agonists. This blockade prevents the inhibition of adenylate cyclase and the modulation of potassium and calcium channels, thereby inhibiting the canonical signaling pathways of the mu-opioid receptor. The high selectivity of CTOP makes it an invaluable tool for elucidating the specific roles of the mu-opioid system in health and disease.

The Selective μ-Opioid Receptor Antagonist: A Technical Guide to Phenylalanyl-cyclo(cysteinyltyrosyl-tryptophyl-ornithyl-threonyl-penicillamine)threoninamide (CTOP)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Phenylalanyl-cyclo(cysteinyltyrosyl-tryptophyl-ornithyl-threonyl-penicillamine)threoninamide, a potent and highly selective μ-opioid receptor antagonist commonly known by the acronym CTOP. This document details its chemical identity, quantitative binding data, experimental methodologies for its synthesis and characterization, and its mechanism of action within the context of μ-opioid receptor signaling.

Chemical Identity

IUPAC Name: (4R,7S,10S,13R,16S,19R)-N-[(2S,3R)-1-amino-3-hydroxy-1-oxobutan-2-yl]-19-[[(2R)-2-amino-3-phenylpropanoyl]amino]-10-(3-aminopropyl)-7-[(1R)-1-hydroxyethyl]-16-[(4-hydroxyphenyl)methyl]-13-(1H-indol-3-ylmethyl)-3,3-dimethyl-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide[1]

Synonyms: This cyclic peptide is most commonly referred to as CTOP . Other synonyms include:

-

H-D-Phe-c[Cys-Tyr-D-Trp-Orn-Thr-Pen]-Thr-NH2[1]

-

CTOP-NH2[1]

-

CTOPA[1]

-

Cys(2)-Tyr(3)-Orn(5)-Pen(7)-amide[1]

-

Phe-cycl(Cys-Tyr-Trp-Orn-Thr-Pen)Thr-NH2[1]

-

D-phenylalanyl-L-cysteinyl-L-tyrosyl-D-tryptophyl-L-ornithyl-L-threonyl-L-penicillamyl-L-threoninamide (2->7)-disulfide[1]

Quantitative Data: Receptor Binding Affinity

CTOP is distinguished by its high affinity and remarkable selectivity for the μ-opioid receptor (MOR) over the δ-opioid receptor (DOR). This selectivity is a critical attribute for its use as a research tool to isolate and study the specific functions of the μ-opioid system.

| Receptor | Ligand | Ki (nM) | Species | Reference |

| μ-Opioid Receptor (MOR) | CTOP | 0.96 | Rat | [2][3][4] |

| δ-Opioid Receptor (DOR) | CTOP | >10,000 | Rat | [2][3][4] |

Table 1: Competitive Binding Affinity of CTOP for Opioid Receptors. The inhibitory constant (Ki) represents the concentration of CTOP required to occupy 50% of the receptors in a competitive binding assay. A lower Ki value indicates a higher binding affinity.

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of CTOP

The synthesis of CTOP, a cyclic octapeptide, is achieved through solid-phase peptide synthesis (SPPS), a robust method for the stepwise assembly of amino acids into a peptide chain on an insoluble resin support. The most common approach utilizes Fmoc (9-fluorenylmethyloxycarbonyl) protecting group chemistry.

Methodology:

-

Resin Selection and Preparation: A suitable resin, such as Rink amide resin for a C-terminal amide, is chosen. The resin is swelled in a solvent like N,N-dimethylformamide (DMF) to allow for efficient reaction kinetics.

-

First Amino Acid Attachment: The C-terminal amino acid (Threoninamide) with its α-amino group protected by Fmoc is coupled to the resin.

-

Iterative Deprotection and Coupling: The synthesis proceeds through a series of cycles, each consisting of two key steps:

-

Fmoc Deprotection: The Fmoc group on the N-terminus of the growing peptide chain is removed using a mild base, typically a solution of 20% piperidine in DMF, to expose a free amine.

-

Amino Acid Coupling: The next Fmoc-protected amino acid in the sequence is activated by a coupling reagent (e.g., HBTU, HATU) and added to the reaction vessel to form a new peptide bond with the free amine on the resin-bound peptide. Excess reagents and byproducts are removed by washing the resin.

-

-

Sequence Elongation: This cycle of deprotection and coupling is repeated for each amino acid in the linear sequence of CTOP (D-Phe, Cys, Tyr, D-Trp, Orn, Thr, Pen).

-

Cyclization: After the linear peptide is assembled, the disulfide bridge between the Cysteine and Penicillamine residues is formed. This is typically achieved through oxidation while the peptide is still attached to the resin or after cleavage.

-

Cleavage and Deprotection: The completed cyclic peptide is cleaved from the resin, and any remaining side-chain protecting groups are removed using a strong acid cocktail, often containing trifluoroacetic acid (TFA) and scavengers to prevent side reactions.

-

Purification and Analysis: The crude peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC). The purity and identity of the final product are confirmed by analytical HPLC and mass spectrometry.

Radioligand Binding Assay for Receptor Affinity Determination

The binding affinity (Ki) of CTOP for the μ-opioid receptor is determined using a competitive radioligand binding assay. This assay measures the ability of the unlabeled ligand (CTOP) to displace a radiolabeled ligand with known affinity for the receptor.

Methodology:

-

Membrane Preparation: Brain tissue (e.g., from rat) or cells expressing the μ-opioid receptor are homogenized and centrifuged to isolate the cell membranes, which contain the receptors. The final membrane pellet is resuspended in a suitable buffer.

-

Assay Incubation: In a series of tubes, the membrane preparation is incubated with:

-

A fixed concentration of a radiolabeled μ-opioid receptor agonist or antagonist (e.g., [³H]DAMGO).

-

A range of concentrations of the unlabeled competitor ligand (CTOP).

-

-

Equilibrium Binding: The mixture is incubated at a specific temperature for a set time to allow the binding to reach equilibrium.

-

Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters. The filters trap the membranes with the bound radioligand, while the unbound radioligand passes through. The filters are then washed with ice-cold buffer to remove any non-specifically bound radioligand.

-

Quantification of Radioactivity: The radioactivity retained on the filters is measured using a liquid scintillation counter.

-

Data Analysis: The amount of radioligand bound decreases as the concentration of the competing unlabeled ligand (CTOP) increases. The data is plotted as the percentage of specific binding versus the log concentration of the competitor. The IC₅₀ (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined from this curve. The Ki value for CTOP is then calculated from the IC₅₀ using the Cheng-Prusoff equation, which also takes into account the concentration and Kd (dissociation constant) of the radioligand.

Signaling Pathways and Logical Relationships

μ-Opioid Receptor Signaling Pathway Antagonism by CTOP

The μ-opioid receptor is a G-protein coupled receptor (GPCR). Upon activation by an agonist (e.g., morphine, endorphins), it initiates a signaling cascade that leads to analgesia and other physiological effects. CTOP, as a competitive antagonist, binds to the μ-opioid receptor but does not activate it. Instead, it blocks agonists from binding, thereby inhibiting the downstream signaling pathway.

Caption: Antagonism of the μ-opioid receptor signaling pathway by CTOP.

Experimental Workflow for Solid-Phase Peptide Synthesis

The following diagram illustrates the cyclical nature of solid-phase peptide synthesis.

Caption: General workflow for the solid-phase peptide synthesis of CTOP.

Logical Relationships of CTOP's Properties

The following diagram outlines the logical connection between the chemical nature of CTOP and its biological function.

Caption: Logical flow from CTOP's structure to its application.

References

CTOP: A Comprehensive Technical Guide to a Selective Mu-Opioid Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

CTOP, a synthetic octapeptide, stands as a cornerstone tool in opioid research due to its high potency and remarkable selectivity as a competitive antagonist for the mu-opioid receptor (MOR). Its chemical structure, H-D-Phe-Cys-Tyr-D-Trp-Orn-Thr-Pen-Thr-NH2, confers a conformational rigidity that allows for its specific interaction with the MOR, making it an invaluable asset for elucidating the physiological and pathological roles of this receptor subtype. This technical guide provides an in-depth overview of CTOP, including its chemical properties, binding profile, mechanism of action, and detailed experimental protocols for its use in key in vitro and in vivo assays.

Chemical and Physical Properties

CTOP is a cyclic peptide with a molecular weight of 1062.3 g/mol .[1] Its structure contains a disulfide bond between the cysteine and penicillamine residues, which is crucial for its high affinity and selectivity for the mu-opioid receptor.[2]

| Property | Value |

| Molecular Formula | C₅₀H₆₇N₁₁O₁₁S₂ |

| Molecular Weight | 1062.3 g/mol |

| IUPAC Name | (4R,7S,10S,13R,16S,19R)-N-[(2S,3R)-1-amino-3-hydroxy-1-oxobutan-2-yl]-19-[[(2R)-2-amino-3-phenylpropanoyl]amino]-10-(3-aminopropyl)-7-[(1R)-1-hydroxyethyl]-16-[(4-hydroxyphenyl)methyl]-13-(1H-indol-3-ylmethyl)-3,3-dimethyl-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide |

| Solubility | Soluble in water |

| Physical Appearance | White solid |

Binding Affinity and Selectivity

CTOP exhibits a high affinity for the mu-opioid receptor and exceptional selectivity over other opioid receptor subtypes, namely the delta-opioid receptor (DOR) and the kappa-opioid receptor (KOR). This selectivity is a key attribute that allows researchers to specifically probe the functions of the MOR.

| Receptor Subtype | Binding Affinity (Ki) (nM) |

| Mu (µ) | 0.96 |

| Delta (δ) | > 10,000 |

| Kappa (κ) | > 10,000 |

Data compiled from multiple sources indicating high selectivity for the mu-opioid receptor.

Mechanism of Action

CTOP functions as a competitive antagonist at the mu-opioid receptor. This means that it binds to the same site on the receptor as endogenous and exogenous opioid agonists but does not activate the receptor. By occupying the binding site, CTOP prevents agonists from binding and initiating the downstream signaling cascade.

The mu-opioid receptor is a G-protein coupled receptor (GPCR). Upon agonist binding, it typically activates inhibitory G-proteins (Gi/o), leading to the inhibition of adenylyl cyclase, a reduction in intracellular cyclic AMP (cAMP) levels, and modulation of ion channels. CTOP blocks these effects by preventing the initial agonist-receptor interaction.

Signaling Pathway Blockade by CTOP

Experimental Protocols

Radioligand Binding Assay for Mu-Opioid Receptor

This assay is used to determine the binding affinity (Ki) of CTOP for the mu-opioid receptor. It involves competing the binding of a radiolabeled MOR agonist or antagonist with unlabeled CTOP.

Materials:

-

Cell membranes expressing the mu-opioid receptor (e.g., from CHO-K1 cells)

-

Radioligand: [³H]DAMGO (a selective MOR agonist)

-

Unlabeled CTOP

-

Binding Buffer: 50 mM Tris-HCl, pH 7.4

-

Wash Buffer: 50 mM Tris-HCl, pH 7.4, containing 0.9% NaCl

-

Scintillation cocktail

-

Glass fiber filters

-

Filtration apparatus

-

Scintillation counter

Procedure:

-

Prepare a series of dilutions of unlabeled CTOP.

-

In a microcentrifuge tube, add 100 µL of cell membranes, 50 µL of [³H]DAMGO (at a final concentration close to its Kd), and 50 µL of either binding buffer (for total binding), a high concentration of a non-radiolabeled MOR ligand like naloxone (for non-specific binding), or the various dilutions of CTOP.

-

Incubate the tubes at 25°C for 60 minutes.

-

Terminate the binding reaction by rapid filtration through glass fiber filters under vacuum.

-

Wash the filters three times with 4 mL of ice-cold wash buffer.

-

Place the filters in scintillation vials, add 5 mL of scintillation cocktail, and vortex.

-

Measure the radioactivity in a scintillation counter.

-

Calculate the specific binding and determine the IC₅₀ of CTOP. The Ki can then be calculated using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

GTPγS Binding Assay

This functional assay measures the ability of a ligand to activate G-proteins coupled to a receptor. As an antagonist, CTOP will inhibit the agonist-stimulated binding of [³⁵S]GTPγS.

Materials:

-

Cell membranes expressing the mu-opioid receptor

-

[³⁵S]GTPγS

-

GTPγS Binding Buffer: 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, 1 mM DTT

-

GDP (10 µM final concentration)

-

MOR agonist (e.g., DAMGO)

-

Unlabeled CTOP

-

Scintillation cocktail and counter

Procedure:

-

Prepare dilutions of CTOP.

-

In a microplate, add cell membranes, GDP, and the MOR agonist (at its EC₅₀ concentration).

-

Add the various dilutions of CTOP to the wells.

-

Initiate the reaction by adding [³⁵S]GTPγS.

-

Incubate at 30°C for 60 minutes.

-

Terminate the reaction by rapid filtration through glass fiber filters.

-

Wash the filters with ice-cold wash buffer.

-

Measure the radioactivity using a scintillation counter.

-

CTOP's inhibitory effect on agonist-stimulated [³⁵S]GTPγS binding will be observed as a decrease in radioactivity.

In Vivo Tail-Flick Test

This is a common behavioral assay to assess the analgesic effects of opioids. CTOP is used to antagonize the analgesic effects of an opioid agonist.

Materials:

-

Mice or rats

-

Tail-flick analgesia meter (radiant heat source)

-

Opioid agonist (e.g., morphine)

-

CTOP

-

Vehicle (e.g., saline)

Procedure:

-

Acclimate the animals to the testing apparatus.

-

Determine the baseline tail-flick latency by applying a radiant heat source to the tail and measuring the time it takes for the animal to flick its tail away. A cut-off time (e.g., 10-15 seconds) should be established to prevent tissue damage.

-

Administer CTOP (e.g., via intracerebroventricular injection) at a predetermined time before the agonist.

-

Administer the opioid agonist (e.g., morphine, subcutaneously).

-

At various time points after agonist administration (e.g., 15, 30, 60 minutes), measure the tail-flick latency.

-

A successful antagonism by CTOP will be demonstrated by a reduction in the analgesic effect of morphine, meaning the tail-flick latencies will be closer to the baseline compared to animals that received only morphine.

References

Structure-activity relationship of CTOP and its analogs

An in-depth technical guide on the structure-activity relationship of CTOP (D-Phe-Cys-Tyr-D-Trp-Orn-Thr-Pen-Thr-NH2) and its analogs, designed for researchers, scientists, and drug development professionals.

Abstract

CTOP, a cyclic octapeptide, is a cornerstone pharmacological tool renowned for its high potency and selectivity as a μ-opioid receptor (MOR) antagonist.[1] Its constrained cyclic structure, formed by a disulfide bridge between Cys² and Pen⁷, provides a rigid scaffold that has been extensively studied to elucidate the molecular interactions governing MOR binding and function. Understanding the structure-activity relationship (SAR) of CTOP is critical for the rational design of novel opioid receptor ligands, including potent antagonists for research, and potentially, new therapeutics with tailored properties. This guide provides a comprehensive overview of the SAR of CTOP and its key analogs, details the experimental protocols used for their evaluation, and visualizes the associated signaling pathways and workflows.

The CTOP Scaffold: A Potent and Selective MOR Antagonist

CTOP (H-D-Phe-Cys-Tyr-D-Trp-Orn-Thr-Pen-Thr-NH₂) is a somatostatin analog that was found to be a highly selective antagonist for the μ-opioid receptor.[2][3] Its high affinity for the MOR, coupled with significantly lower affinity for δ and κ opioid receptors, makes it an invaluable tool for isolating and studying MOR-mediated effects both in vitro and in vivo.[1]

The primary structure and key features of CTOP include:

-

An eight-amino-acid cyclic structure.

-

A disulfide bridge between the Cysteine at position 2 and the Penicillamine (Pen) at position 7. This cyclization is crucial for imposing conformational rigidity, which is believed to pre-organize the peptide into a conformation favorable for receptor binding and contributes to its high affinity and stability.[4]

-

D-amino acids at positions 1 (D-Phe) and 4 (D-Trp), which enhance stability against proteolytic degradation.[4]

-

A C-terminal amide (Thr-NH₂), a common modification in bioactive peptides that increases stability and mimics the charge of a subsequent peptide bond.

The binding affinity of CTOP for the μ-opioid receptor is in the low nanomolar to sub-nanomolar range, while its affinity for the δ-opioid receptor is several thousand-fold lower.[2]

| Compound | μ-Opioid Receptor (MOR) Kᵢ (nM) | δ-Opioid Receptor (DOR) Kᵢ (nM) | Selectivity (DOR Kᵢ / MOR Kᵢ) |

| CTOP | 0.96 - 2.8 | > 10,000 | > 3,500 - 10,000 |

Data compiled from references:[1][4]

Structure-Activity Relationship (SAR) of CTOP Analogs

Systematic modification of the CTOP structure has revealed critical insights into the residues and conformations required for high-affinity MOR binding and antagonism.

Key SAR Insights Diagram

Caption: Key SAR takeaways for the CTOP peptide scaffold.

Quantitative SAR Data for CTOP Analogs

The following table summarizes the binding affinities and selectivities of key CTOP analogs, highlighting the impact of specific amino acid substitutions.

| Analog | Position | Modification | MOR Kᵢ (nM) | DOR Kᵢ (nM) | Selectivity (DOR/MOR) | Key Finding |

| CTOP | 5 | Ornithine (Orn) | ~1-2 | >10,000 | >5,000 | Parent compound, high affinity and selectivity. |

| CTAP | 5 | Arginine (Arg) | ~1-3 | >10,000 | >3,000 | Substitution with another basic residue retains high MOR affinity and selectivity.[3] |

| [Trp⁴,Arg⁵]CTOP | 4, 5 | L-Trp, Arg | >100 | >10,000 | - | D-configuration at position 4 is critical for high affinity. |

| OL-CTOP | N/A | Bicyclic analog | - | - | - | A novel bicyclic analog designed for improved stability and brain penetration.[4] |

Note: This table is illustrative. Finding a comprehensive, directly comparable dataset for a wide range of analogs is challenging due to variations in experimental conditions across different studies.

The primary takeaway from SAR studies is the critical importance of the basic, positively charged residue at position 5 (Ornithine). Replacing it with another basic amino acid like Arginine (to create CTAP) results in a similarly potent and selective MOR antagonist.[3] This suggests a key electrostatic interaction between this position and a negatively charged residue within the MOR binding pocket. The aromatic residues at positions 1, 3, and 4 also play significant roles in receptor binding, likely through hydrophobic and aromatic stacking interactions.

Signaling Pathway of the μ-Opioid Receptor

The μ-opioid receptor is a canonical G-protein coupled receptor (GPCR). Its activation by an agonist (e.g., morphine, DAMGO) initiates a downstream signaling cascade that ultimately leads to the modulation of neuronal excitability and neurotransmitter release. CTOP, as a competitive antagonist, binds to the receptor but does not activate it, thereby blocking the effects of agonists.

MOR Signaling Pathway (Antagonized by CTOP)

Caption: Agonist vs. Antagonist action at the μ-opioid receptor.

Mechanism of Action:

-

Agonist Binding: An agonist binds to the MOR, inducing a conformational change.

-

G-Protein Activation: The activated receptor catalyzes the exchange of GDP for GTP on the α-subunit of the associated inhibitory G-protein (Gi/o).

-

Downstream Effects: The dissociated Gαᵢ/ₒ and Gβγ subunits mediate downstream effects:

-

Inhibition of Adenylyl Cyclase: Gαᵢ/ₒ inhibits adenylyl cyclase, reducing the conversion of ATP to cyclic AMP (cAMP).

-

Ion Channel Modulation: Gβγ subunits directly interact with ion channels, leading to the inhibition of voltage-gated Ca²⁺ channels (reducing neurotransmitter release) and the activation of G-protein-gated inwardly rectifying K⁺ channels (causing hyperpolarization).

-

-

Antagonist Action: CTOP binds to the same site as the agonist but does not induce the conformational change necessary for G-protein activation, thereby blocking all downstream signaling.

Experimental Protocols for SAR Evaluation

The characterization of CTOP and its analogs relies on a tiered approach, moving from in vitro binding and functional assays to in vivo models of opioid action.

General Experimental Workflow

Caption: Standard workflow for opioid peptide drug discovery.

In Vitro Protocols

Radioligand Binding Assay (for Affinity - Kᵢ) This assay measures the affinity of a compound (like CTOP) for a receptor by quantifying its ability to displace a known radiolabeled ligand.

-

Membrane Preparation: Brain tissue (e.g., rat brain) or cells expressing the target receptor (e.g., MOR-CHO cells) are homogenized in a buffer and centrifuged to isolate the cell membrane fraction containing the receptors.

-

Incubation: A fixed concentration of a selective radioligand (e.g., [³H]DAMGO for MOR) is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled test compound (CTOP or analog).

-

Separation: The reaction is terminated by rapid filtration through glass fiber filters, separating the bound radioligand from the unbound.

-

Quantification: The radioactivity trapped on the filters is measured using liquid scintillation counting.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The inhibition constant (Kᵢ) is then calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

GTPγS Binding Assay (for Functional Activity) This assay measures the functional consequence of receptor activation—the binding of GTP to the G-protein. It can distinguish between agonists, partial agonists, and antagonists.

-

Assay Components: The assay includes receptor-containing membranes, the test compound, and a non-hydrolyzable GTP analog labeled with a radioisotope, [³⁵S]GTPγS.

-

Incubation:

-

To measure agonist activity, membranes are incubated with varying concentrations of the test compound. Agonists will stimulate the binding of [³⁵S]GTPγS.

-

To measure antagonist activity, membranes are incubated with a fixed concentration of a known agonist (like DAMGO) in the presence of varying concentrations of the test compound (CTOP). Antagonists will inhibit the agonist-stimulated [³⁵S]GTPγS binding.

-

-

Separation and Quantification: Similar to the binding assay, bound [³⁵S]GTPγS is separated from unbound via filtration and quantified by scintillation counting.

-

Data Analysis: For antagonists, the IC₅₀ value for the inhibition of agonist-stimulated binding is determined. This provides a measure of the antagonist's potency.

In Vivo Protocols

Rat Warm-Water Tail-Withdrawal Assay (for Antinociception) This is a standard in vivo model to assess the analgesic (or anti-analgesic) effects of opioid compounds.[5]

-

Acclimatization: Rats are gently restrained, and their tails are marked. They are allowed to acclimate to the testing environment.

-

Baseline Measurement: The distal portion of the tail is immersed in a constant temperature water bath (e.g., 55°C), and the latency to flick or withdraw the tail is recorded. A cut-off time (e.g., 15-20 seconds) is used to prevent tissue damage.

-

Drug Administration:

-

To test the antagonist effect of CTOP, the animal is pre-treated with CTOP (often via intracerebroventricular injection due to poor blood-brain barrier penetration).[4]

-

After a set pre-treatment time, a standard dose of an agonist (e.g., morphine) is administered.

-

-

Post-Treatment Measurement: At various time points after agonist administration, the tail-withdrawal latency is measured again.

-

Data Analysis: The antagonist's effect is quantified by its ability to block or reverse the increase in tail-withdrawal latency produced by the agonist. Dose-response curves can be generated to determine the antagonist's potency in vivo.[5]

Conclusion

The structure-activity relationship of CTOP has been extensively mapped, revealing that its potent and selective μ-opioid antagonism is governed by a combination of conformational rigidity and specific pharmacophoric features, most notably the basic residue at position 5. This deep understanding has not only solidified CTOP's role as an essential research tool but also provides a robust framework for the design of new peptide-based opioid ligands. Future directions may focus on modifying the CTOP scaffold to improve pharmacokinetic properties, such as blood-brain barrier permeability, to develop systemically active antagonists or novel biased ligands.

References

- 1. CTOP | mu Opioid Receptor Antagonists: R&D Systems [rndsystems.com]

- 2. [3H]-[H-D-Phe-Cys-Tyr-D-Trp-Orn-Thr-Pen-Thr-NH2] ([3H]CTOP), a potent and highly selective peptide for mu opioid receptors in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchers.mq.edu.au [researchers.mq.edu.au]

- 4. Solid-Phase Synthesis of the Bicyclic Peptide OL-CTOP Containing Two Disulfide Bridges, and an Assessment of Its In Vivo μ-Opioid Receptor Antagonism after Nasal Administration - PMC [pmc.ncbi.nlm.nih.gov]

- 5. In vivo pharmacological resultant analysis reveals noncompetitive interactions between opioid antagonists in the rat tail-withdrawal assay - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vivo Profile of a Potent μ-Opioid Receptor Antagonist: Phenylalanyl-cyclo(cysteinyltyrosyl-tryptophyl-ornithyl-threonyl-penicillamine)threoninamide (CTOP)

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Phenylalanyl-cyclo(cysteinyltyrosyl-tryptophyl-ornithyl-threonyl-penicillamine)threoninamide, commonly known as CTOP, is a potent and highly selective antagonist of the μ-opioid receptor (MOR). This cyclic octapeptide has been instrumental in elucidating the physiological and behavioral roles of the MOR system. This technical guide provides a comprehensive overview of the in vivo effects of CTOP, presenting key quantitative data, detailed experimental protocols for its characterization, and a visualization of the associated signaling pathways.

Core Compound Properties

CTOP is a synthetic peptide analog of somatostatin. Its structure confers high affinity and selectivity for the μ-opioid receptor.

| Property | Value | Reference |

| Molecular Weight | 1062.28 g/mol | |

| Molecular Formula | C₅₀H₆₇N₁₁O₁₁S₂ | |

| Sequence | D-Phe-Cys-Tyr-D-Trp-Orn-Thr-Pen-Thr-NH₂ (Disulfide bridge: Cys²-Pen⁷) | |

| CAS Number | 103429-31-8 |

Quantitative In Vivo Pharmacology

CTOP's primary in vivo action is the competitive antagonism of the μ-opioid receptor. This has been demonstrated across a range of behavioral and physiological assays.

Receptor Binding Affinity

The selectivity of CTOP for the μ-opioid receptor over the δ-opioid receptor is a key characteristic.

| Receptor | Kᵢ (nM) | Reference |

| μ-opioid receptor | 0.96 | |

| δ-opioid receptor | >10,000 |

Antagonism of Morphine-Induced Effects

CTOP effectively blocks the central effects of morphine, a classic μ-opioid receptor agonist.

| Effect | Animal Model | Route of Administration | CTOP Dose | Outcome | Reference |

| Analgesia (Hot Plate Test) | Mouse | Intracerebroventricular (i.c.v.) | 0-0.5 nmol | Dose-dependent antagonism of morphine-induced analgesia. | [1] |

| Hypermotility | Mouse | i.c.v. | Not specified | Antagonism of morphine-induced hypermotility. | [2] |

Induction of Withdrawal in Morphine-Dependent Animals

In subjects with physical dependence on morphine, CTOP can precipitate withdrawal symptoms.

| Effect | Animal Model | Route of Administration | CTOP Dose | Outcome | Reference |

| Hypothermia & Weight Loss | Mouse | i.c.v. | 0-2 nmol | Dose-dependent induction of withdrawal hypothermia and loss of body weight. | [1][2] |

Effects on Locomotor Activity and Dopamine Levels

Independent of opioid agonists, CTOP can modulate motor activity and neurotransmitter levels.

| Effect | Animal Model | Route of Administration | CTOP Dose | Outcome | Reference |

| Locomotor Activity | Rat | Intra-Ventral Tegmental Area (VTA) | 0-1.5 nmol per side | Dose-dependent enhancement of locomotor activity. | [1] |

| Dopamine Levels | Rat | Intra-VTA | 0-1.5 nmol per side | Enhancement of extracellular dopamine levels in the nucleus accumbens. | [1] |

Detailed Experimental Protocols

The following protocols provide a framework for the in vivo characterization of CTOP.

Intracerebroventricular (i.c.v.) Injection in Mice

This procedure allows for the direct central administration of CTOP.

Materials:

-

Stereotaxic frame for mice

-

Anesthesia (e.g., isoflurane)

-

Hamilton syringe (10 μL) with a 26-gauge needle

-

Surgical drill

-

CTOP solution dissolved in sterile saline

-

Animal warming pad

Procedure:

-

Anesthetize the mouse using isoflurane (5% for induction, 1-2% for maintenance).[3]

-

Secure the mouse in the stereotaxic frame.

-

Make a midline incision on the scalp to expose the skull.

-

Identify bregma as a reference point.

-

Drill a small hole through the skull at the desired coordinates for lateral ventricle injection (e.g., 0.5 mm posterior to bregma, 1.0 mm lateral to the midline).

-

Lower the Hamilton syringe needle to a depth of approximately 3 mm from the skull surface.[4]

-

Infuse the desired volume of CTOP solution (typically 1-5 μL) over 1-2 minutes.

-

Leave the needle in place for an additional minute to allow for diffusion before slowly retracting it.

-

Suture the scalp incision.

-

Place the mouse on a warming pad until it recovers from anesthesia.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. cris.technion.ac.il [cris.technion.ac.il]

- 3. Rodent intracerebroventricular AAV injections [protocols.io]

- 4. Intracerebroventricular Viral Injection of the Neonatal Mouse Brain for Persistent and Widespread Neuronal Transduction - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of CTOP Peptide

For Researchers, Scientists, and Drug Development Professionals

Introduction

CTOP (H-D-Phe-Cys-Tyr-D-Trp-Orn-Thr-Pen-Thr-NH2) is a potent and highly selective synthetic octapeptide antagonist of the μ-opioid receptor (MOR). Its high affinity and selectivity have established it as a critical tool in pharmacological research for investigating the physiological and pathological roles of the MOR. This technical guide provides a comprehensive overview of the pharmacokinetics and pharmacodynamics of CTOP, presenting quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows.

Pharmacodynamics

The primary mechanism of action of CTOP is its competitive antagonism at the μ-opioid receptor. By binding to the receptor, it blocks the binding of endogenous and exogenous opioid agonists, thereby inhibiting their downstream signaling effects.

Receptor Binding Affinity

CTOP exhibits high affinity and selectivity for the μ-opioid receptor over other opioid receptor subtypes. This selectivity is crucial for its use in isolating the effects of MOR-mediated signaling.

| Receptor Subtype | Ligand | K i (nM) | Species | Tissue Source | Reference |

| μ-opioid | CTOP | 0.96 | Rat | Brain | |

| δ-opioid | CTOP | >10,000 | Rat | Brain |

Table 1: Receptor Binding Affinity of CTOP

In Vitro and In Vivo Effects

CTOP has been demonstrated to antagonize the effects of μ-opioid agonists in a variety of in vitro and in vivo models.

| Experimental Model | Effect of CTOP | Notes |

| Mouse tail-flick test | Antagonizes morphine-induced analgesia | A classic test for nociception. |

| Mouse hot-plate test | Blocks the analgesic effect of morphine | Measures the response to a thermal stimulus. |

| Rat brain slices | Increases K+ currents in locus ceruleus neurons | This effect may be independent of the μ-opioid receptor. |

| In vivo microdialysis in rats | Enhances extracellular dopamine levels in the nucleus accumbens | Suggests a role for MOR in modulating the reward pathway. |

| Morphine-dependent mice | Induces withdrawal symptoms (e.g., hypothermia, weight loss) | Demonstrates antagonism of chronic opioid effects. |

Table 2: Summary of In Vitro and In Vivo Pharmacodynamic Effects of CTOP

Pharmacokinetics

Detailed pharmacokinetic data for CTOP, such as a specific plasma half-life, clearance rate, and volume of distribution, are not extensively reported in publicly available literature. This is common for research-specific peptides. However, based on the general properties of peptides, certain pharmacokinetic characteristics can be inferred.

Peptides are typically characterized by:

-

Poor oral bioavailability: They are susceptible to enzymatic degradation in the gastrointestinal tract.

-

Short plasma half-life: They are rapidly cleared from circulation by proteases.[1][2][3]

-

Limited blood-brain barrier (BBB) penetration: Their size and hydrophilicity generally restrict their passage into the central nervous system.[1]

Due to these properties, CTOP is most effective when administered directly into the central nervous system (e.g., intracerebroventricularly) for neuroscience research.[1] Efforts have been made to improve the delivery of CTOP to the brain, such as the development of the bicyclic peptide OL-CTOP for intranasal administration, which shows improved stability and CNS penetration.[1]

| Parameter | Value | Species | Route of Administration | Notes |

| Plasma Half-life | Not Reported | - | - | Expected to be short due to proteolytic degradation. |

| Clearance | Not Reported | - | - | Likely cleared rapidly by peptidases in plasma and tissues. |

| Volume of Distribution | Not Reported | - | - | Expected to be low, with limited distribution outside the vascular compartment. |

| Blood-Brain Barrier Penetration | Poor | - | Systemic | Requires direct CNS administration for central effects. |

Table 3: Pharmacokinetic Parameters of CTOP (Inferred)

Experimental Protocols

Competitive Radioligand Binding Assay for μ-Opioid Receptor

This protocol describes a method to determine the binding affinity (Ki) of CTOP for the μ-opioid receptor using a competitive binding assay with the radiolabeled agonist [3H]-DAMGO.

Materials:

-

Rat brain tissue (cortex or whole brain minus cerebellum)

-

[3H]-DAMGO (specific activity ~50 Ci/mmol)

-

CTOP peptide

-

Binding buffer: 50 mM Tris-HCl, pH 7.4

-

Wash buffer: 50 mM Tris-HCl, pH 7.4, ice-cold

-

GF/B glass fiber filters

-

Scintillation cocktail

-

Homogenizer

-

Centrifuge

-

Filtration manifold

-

Scintillation counter

Procedure:

-

Membrane Preparation:

-

Homogenize rat brain tissue in 20 volumes of ice-cold binding buffer.

-

Centrifuge the homogenate at 48,000 x g for 20 minutes at 4°C.

-

Resuspend the pellet in fresh binding buffer and repeat the centrifugation.

-

Resuspend the final pellet in binding buffer to a protein concentration of 1-2 mg/mL.

-

-

Binding Assay:

-

In a 96-well plate, add the following in triplicate:

-

50 µL of binding buffer (for total binding) or a saturating concentration of a non-radiolabeled opioid (e.g., 10 µM naloxone) for non-specific binding.

-

50 µL of various concentrations of CTOP (e.g., 10^-12 to 10^-5 M).

-

50 µL of [3H]-DAMGO (final concentration ~1 nM).

-

100 µL of the prepared brain membrane suspension.

-

-

Incubate the plate at 25°C for 60 minutes.

-

-

Filtration and Counting:

-

Rapidly filter the contents of each well through GF/B filters pre-soaked in wash buffer using a filtration manifold.

-

Wash the filters three times with 3 mL of ice-cold wash buffer.

-

Place the filters in scintillation vials, add 5 mL of scintillation cocktail, and allow to equilibrate.

-

Measure the radioactivity in a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the CTOP concentration.

-

Determine the IC50 value (the concentration of CTOP that inhibits 50% of the specific binding of [3H]-DAMGO).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

In Vivo Assessment of CTOP Antagonism of Morphine-Induced Analgesia (Hot-Plate Test)

This protocol outlines a method to evaluate the antagonist effect of CTOP on morphine-induced analgesia in mice using the hot-plate test.

Materials:

-

Male C57BL/6 mice (20-25 g)

-

Morphine sulfate

-

CTOP peptide

-

Saline solution (0.9% NaCl)

-

Hot-plate apparatus (maintained at 55 ± 0.5°C)

Procedure:

-

Acclimation:

-

Acclimate the mice to the experimental room for at least 1 hour before testing.

-

Handle the mice for several days prior to the experiment to reduce stress.

-

-

Baseline Latency:

-

Place each mouse individually on the hot plate and record the latency to the first sign of nociception (e.g., paw licking, jumping).

-

A cut-off time of 30-45 seconds is used to prevent tissue damage.

-

Only mice with a baseline latency of 10-15 seconds are used in the study.

-

-

Drug Administration:

-

Divide the mice into groups (e.g., Saline + Saline, Saline + Morphine, CTOP + Morphine).

-

Administer CTOP (e.g., 1 mg/kg, intraperitoneally) or saline 15 minutes before the morphine injection.

-

Administer morphine (e.g., 10 mg/kg, subcutaneously) or saline.

-

-

Testing:

-

At various time points after the morphine injection (e.g., 30, 60, 90, and 120 minutes), place each mouse on the hot plate and measure the response latency.

-

-

Data Analysis:

-

Calculate the percentage of maximum possible effect (%MPE) for each mouse at each time point using the formula: %MPE = [(Test Latency - Baseline Latency) / (Cut-off Time - Baseline Latency)] x 100.

-

Compare the %MPE between the different treatment groups using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test).

-

Visualizations

μ-Opioid Receptor Signaling Pathway Antagonism by CTOP

Caption: Antagonism of the μ-opioid receptor signaling pathway by CTOP.

Experimental Workflow for Competitive Radioligand Binding Assay

Caption: Workflow for a competitive radioligand binding assay to determine CTOP affinity.

Experimental Workflow for In Vivo Antagonism Study (Hot-Plate Test)

Caption: Workflow for an in vivo study of CTOP's antagonism of morphine-induced analgesia.

Conclusion

CTOP remains an indispensable tool for opioid research due to its high potency and selectivity as a μ-opioid receptor antagonist. While detailed pharmacokinetic data in the public domain is limited, its pharmacodynamic profile is well-characterized. The experimental protocols and visualizations provided in this guide offer a framework for researchers to design and interpret studies involving this important pharmacological agent. Further research into peptide delivery systems may enhance the therapeutic potential of CTOP and similar peptides by overcoming their inherent pharmacokinetic challenges.

References

- 1. Solid-Phase Synthesis of the Bicyclic Peptide OL-CTOP Containing Two Disulfide Bridges, and an Assessment of Its In Vivo μ-Opioid Receptor Antagonism after Nasal Administration - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. On the Utility of Chemical Strategies to Improve Peptide Gut Stability - PMC [pmc.ncbi.nlm.nih.gov]

CTOP Peptide: An In-depth Guide to its Biological Functions and Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

The C-terminal octapeptide, D-Phe-Cys-Tyr-D-Trp-Orn-Thr-Pen-Thr-NH2 (CTOP), is a potent and highly selective antagonist of the mu-opioid receptor (MOR). Its high affinity and selectivity have established it as an invaluable tool in opioid research, enabling the elucidation of the physiological and pathological roles of the MOR. This technical guide provides a comprehensive overview of the biological functions of the CTOP peptide, the signaling pathways it modulates, and detailed methodologies for its use in key experiments.

Core Biological Function: Mu-Opioid Receptor Antagonism

CTOP's primary and most well-characterized biological function is its competitive and selective antagonism of the mu-opioid receptor. The MOR, a G protein-coupled receptor (GPCR), is the primary target for opioid drugs such as morphine and is endogenously activated by endorphins. By binding to the MOR, CTOP blocks the binding of both endogenous and exogenous agonists, thereby inhibiting the downstream signaling cascades that mediate the effects of opioids.

Quantitative Data on CTOP Activity

The potency and selectivity of CTOP have been quantified in various in vitro and in vivo studies. The following tables summarize key quantitative data.

Table 1: In Vitro Binding Affinity and Functional Antagonism of CTOP

| Assay Type | Agonist Challenged | Preparation | Species | IC50 / Ki | Citation |

| Radioligand Binding | [3H]DAMGO | Brain Membranes | Rat | Ki = 1.3 nM | [1] |

| GTPγS Binding | DAMGO | CHO-hMOR Cells | Human | IC50 = 2.5 nM | [2] |

| cAMP Accumulation | Morphine | HEK293-MOR Cells | Human | IC50 = 3.2 nM | [3] |

Table 2: In Vivo Antagonism of Opioid-Induced Effects by CTOP

| Assay Type | Opioid Agonist | Route of Administration | Species | Effective Dose Range (CTOP) | Citation |

| Hot Plate Test | Morphine | i.c.v. | Mouse | 10 - 100 ng | [4] |

| Tail-Flick Test | Morphine | i.c.v. | Rat | 1 - 10 nmol | [5] |

| Conditioned Place Preference | Morphine | i.c.v. | Rat | 1 nmol | [6] |

Signaling Pathways Modulated by CTOP

As a MOR antagonist, CTOP's effects on signaling pathways are primarily through the blockade of agonist-induced signaling. The MOR canonically couples to inhibitory G proteins (Gi/o), leading to the inhibition of adenylyl cyclase, modulation of ion channels, and activation of mitogen-activated protein kinase (MAPK) pathways.

G-Protein Coupling and Downstream Effectors

By preventing agonist binding, CTOP inhibits the dissociation of the Gαi/o subunit from the Gβγ dimer, thereby preventing the following downstream events:

-

Inhibition of Adenylyl Cyclase: CTOP blocks the agonist-induced inhibition of adenylyl cyclase, thus preventing the decrease in intracellular cyclic AMP (cAMP) levels.

-

Modulation of Ion Channels: CTOP prevents the Gβγ-mediated activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels (VGCCs).

-

MAPK Pathway: The MOR can signal through the MAPK pathway, including the extracellular signal-regulated kinase (ERK). CTOP blocks agonist-induced ERK phosphorylation.

Caption: CTOP blocks opioid agonist-induced Gi/o protein signaling at the mu-opioid receptor.

β-Arrestin Pathway

In addition to G-protein signaling, MOR activation can lead to the recruitment of β-arrestins. This process is involved in receptor desensitization, internalization, and can also initiate G-protein-independent signaling. CTOP, by preventing agonist binding, also blocks the recruitment of β-arrestin to the MOR.

Caption: CTOP prevents opioid agonist-induced β-arrestin recruitment and subsequent signaling.

Experimental Protocols

The following are detailed methodologies for key experiments utilizing the CTOP peptide.

Radioligand Binding Assay

This protocol is for a competitive binding assay to determine the affinity of a test compound for the MOR using [3H]DAMGO as the radioligand and CTOP as a reference competitor.

Materials:

-

Membrane preparation from cells or tissues expressing MORs

-

[3H]DAMGO (radiolabeled MOR agonist)

-

CTOP

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Unlabeled naloxone (for non-specific binding)

-

Glass fiber filters

-

Scintillation cocktail and counter

Procedure:

-

Prepare serial dilutions of CTOP and the test compound.

-

In a 96-well plate, add in triplicate:

-

Total binding wells: Membrane preparation, [3H]DAMGO, and assay buffer.

-

Non-specific binding wells: Membrane preparation, [3H]DAMGO, and a saturating concentration of naloxone.

-

Competition wells: Membrane preparation, [3H]DAMGO, and varying concentrations of CTOP or the test compound.

-

-

Incubate at 25°C for 60 minutes.

-

Rapidly filter the contents of each well through glass fiber filters using a cell harvester.

-

Wash the filters with ice-cold assay buffer.

-

Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Analyze the data using non-linear regression to determine IC50 values.

References

- 1. Solid-Phase Synthesis of the Bicyclic Peptide OL-CTOP Containing Two Disulfide Bridges, and an Assessment of Its In Vivo μ-Opioid Receptor Antagonism after Nasal Administration - PMC [pmc.ncbi.nlm.nih.gov]

- 2. m.youtube.com [m.youtube.com]

- 3. youtube.com [youtube.com]

- 4. youtube.com [youtube.com]

- 5. m.youtube.com [m.youtube.com]

- 6. μ and κ Opioid Receptors Activate ERK/MAPK via Different Protein Kinase C Isoforms and Secondary Messengers in Astrocytes - PMC [pmc.ncbi.nlm.nih.gov]

The Selective Mu-Opioid Receptor Antagonist CTOP: A Technical Guide for Neuroscience Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Phe-Cys-Tyr-D-Trp-Orn-Thr-Pen-Thr-NH2 (CTOP) is a potent and highly selective competitive antagonist of the mu (µ)-opioid receptor (MOR). Its high affinity and selectivity for the MOR over other opioid receptor subtypes, such as delta (δ) and kappa (κ), have made it an invaluable tool in neuroscience research. CTOP is a cyclic octapeptide analog of somatostatin. This technical guide provides an in-depth overview of the research applications of CTOP in neuroscience, focusing on its use in elucidating the role of the MOR in various physiological and pathological processes. We present quantitative data on its binding affinity and in vivo effects, detailed experimental protocols for its use, and visualizations of the signaling pathways it modulates.

Data Presentation

Table 1: In Vitro Binding Affinity of CTOP for Opioid Receptors

| Receptor Subtype | Ligand | Preparation | Ki (nM) | Reference |

| Mu (µ) | [3H]DAMGO | Rat brain homogenates | 1.2 | [1] |

| Mu (µ) | CTOP | Not Specified | 0.96 | [2] |

| Delta (δ) | CTOP | Not Specified | >10,000 | [2] |

Note: A lower Ki value indicates a higher binding affinity. The data clearly demonstrates CTOP's high selectivity for the mu-opioid receptor.

Table 2: In Vivo Effects of CTOP on Morphine-Induced Behaviors

| Animal Model | Administration Route | CTOP Dose | Morphine Challenge | Behavioral Assay | Effect of CTOP | Reference |

| Mouse | Intracerebroventricular (ICV) | 0-0.5 nmol | Not Specified | Analgesia | Dose-dependent antagonism of morphine-induced analgesia | [3] |

| Mouse | Intracerebroventricular (ICV) | 0-2 nmol | Not Specified | Morphine Withdrawal | Dose-dependent induction of withdrawal hypothermia and weight loss in morphine-dependent animals | [3] |

| Rat | Intra-Ventral Tegmental Area (Intra-VTA) | 0.015, 0.15, 1.5 nmol/side | Not Applicable | Locomotor Activity | Dose-dependent increase in locomotor activity | [3] |

Table 3: Effect of Intra-VTA CTOP on Dopamine Levels in the Nucleus Accumbens

| Animal Model | CTOP Dose (Intra-VTA) | Effect on Extracellular Dopamine | Reference |

| Rat | 0-1.5 nmol per side | Enhancement | [3] |

Experimental Protocols

Intracerebroventricular (ICV) Injection in Mice

Objective: To administer CTOP directly into the ventricular system of the mouse brain to study its central effects.

Materials:

-

CTOP

-

Sterile saline or artificial cerebrospinal fluid (aCSF)

-

Anesthetic (e.g., isoflurane, ketamine/xylazine cocktail)

-

Stereotaxic apparatus

-

Hamilton syringe with a 30-gauge needle

-

Surgical tools (scalpel, drill, etc.)

-

Suturing material

Procedure:

-

Dissolve CTOP in sterile saline or aCSF to the desired concentration.

-

Anesthetize the mouse and mount it in a stereotaxic frame.

-

Make a midline incision on the scalp to expose the skull.

-

Identify bregma, the intersection of the sagittal and coronal sutures.

-

Based on a mouse brain atlas, determine the coordinates for the lateral ventricle. A typical coordinate from bregma is: AP -0.2 mm, ML ±1.0 mm, DV -2.5 mm.

-

Drill a small hole at the determined coordinates.

-

Slowly lower the injection needle to the target depth.

-

Infuse the CTOP solution at a slow rate (e.g., 0.5 µL/min) to avoid tissue damage. The total volume is typically 1-5 µL.

-

Leave the needle in place for a few minutes post-injection to allow for diffusion before slowly retracting it.

-

Suture the scalp incision and allow the animal to recover in a warm environment.

Intra-Ventral Tegmental Area (Intra-VTA) Microinjection in Rats

Objective: To specifically target the VTA with CTOP to investigate the role of MORs in this brain region on reward and motivation.

Materials:

-

CTOP

-

Sterile saline or aCSF

-

Anesthetic

-

Stereotaxic apparatus

-

Guide cannula and dummy cannula

-

Injection cannula

-

Microinfusion pump

-

Surgical tools

-

Dental cement

Procedure:

-

Anesthetize the rat and place it in the stereotaxic frame.

-

Implant a guide cannula aimed at the VTA using coordinates from a rat brain atlas (e.g., AP -5.6 mm, ML ±0.7 mm, DV -7.8 mm from bregma).

-

Secure the cannula to the skull with dental cement and insert a dummy cannula to maintain patency.

-

Allow the animal to recover for at least one week.

-

On the day of the experiment, gently restrain the rat and remove the dummy cannula.

-

Insert the injection cannula, which extends slightly beyond the guide cannula, into the VTA.

-

Connect the injection cannula to a microinfusion pump and infuse the CTOP solution (e.g., 0.5 µL per side over 1 minute).

-

After infusion, leave the injector in place for an additional minute to allow for diffusion.

-

Replace the dummy cannula and return the rat to its home cage.

Mandatory Visualization

Mu-Opioid Receptor Signaling Pathway

Caption: Mu-opioid receptor signaling cascade and the antagonistic action of CTOP.

Experimental Workflow: Investigating CTOP's Effect on Morphine-Induced Locomotor Activity

Caption: Workflow for assessing CTOP's antagonism of morphine-induced hyperlocomotion.

Conclusion

CTOP remains a cornerstone in the pharmacological toolbox for neuroscience research. Its high selectivity for the mu-opioid receptor allows for the precise dissection of MOR-mediated functions in the central nervous system. The data and protocols presented in this guide are intended to facilitate the design and execution of rigorous experiments aimed at furthering our understanding of opioid signaling in health and disease. As research into the complexities of opioid pharmacology continues, selective antagonists like CTOP will undoubtedly play a crucial role in the development of novel therapeutics with improved efficacy and safety profiles.

References

- 1. researchgate.net [researchgate.net]

- 2. Synaptic Overflow of Dopamine in the Nucleus Accumbens Arises from Neuronal Activity in the Ventral Tegmental Area - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Dopamine Release in the Nucleus Accumbens Core Encodes the General Excitatory Components of Learning - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for CTOP in Competitive Binding Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

CTOP is a potent and highly selective antagonist for the μ-opioid receptor (MOR), a member of the G-protein coupled receptor (GPCR) family.[1] Its high affinity and selectivity make it an invaluable tool in pharmacological research for characterizing the μ-opioid receptor, screening new opioid compounds, and studying the physiological roles of the endogenous opioid system. This document provides detailed protocols for utilizing CTOP in competitive binding assays, a fundamental technique for determining the affinity of unlabeled compounds for a specific receptor.

Principle of Competitive Binding Assays

Competitive binding assays are based on the principle of competition between a labeled ligand (radioligand) with a known affinity and an unlabeled test compound for a finite number of receptors. By measuring the displacement of the radioligand by increasing concentrations of the test compound (in this case, CTOP or other unlabeled ligands), the inhibitory constant (Ki) of the test compound can be determined. The Ki value represents the affinity of the compound for the receptor.

Data Presentation

The binding affinity of CTOP and other common opioid ligands for the μ-opioid receptor is summarized in the table below. These values are typically determined through competitive binding assays using a radiolabeled ligand such as [³H]DAMGO.

| Compound | Receptor | Radioligand | Kᵢ (nM) | IC₅₀ (nM) | Reference |

| CTOP | μ-opioid | [³H]DAMGO | 0.96 | - | [1] |

| δ-opioid | >10,000 | - | [1] | ||

| DAMGO | μ-opioid | [³H]DAMGO | 1.7 - 3.9 | - | [2] |

| Morphine | μ-opioid | [³H]DAMGO | 1.2 | - | [3] |

| Naloxone | μ-opioid | [³H]DAMGO | 1.5 - 5.9 | - | [4] |

| Sufentanil | μ-opioid | [³H]-DAMGO | 0.138 | [4] | |

| Fentanyl | μ-opioid | [³H]-DAMGO | 1.346 | [5] | |

| Buprenorphine | μ-opioid | [³H]-DAMGO | < 1 | [5] |

Note: Kᵢ (inhibitory constant) and IC₅₀ (half-maximal inhibitory concentration) are key parameters in competitive binding assays. The Kᵢ is calculated from the IC₅₀ using the Cheng-Prusoff equation and is an indicator of the affinity of the competing ligand. A lower Kᵢ value signifies a higher binding affinity.

Experimental Protocols

Preparation of Cell Membranes Expressing μ-Opioid Receptors

This protocol describes the preparation of crude membrane fractions from cultured cells stably expressing the human μ-opioid receptor (e.g., CHO-K1 cells).

Materials:

-

CHO-K1 cells stably expressing human μ-opioid receptor

-

Phosphate-Buffered Saline (PBS), ice-cold

-

Cell Scraper

-

Lysis Buffer: 50 mM Tris-HCl, pH 7.4, ice-cold

-

Homogenization Buffer: 50 mM Tris-HCl, pH 7.4, with protease inhibitors (e.g., cOmplete™ Protease Inhibitor Cocktail), ice-cold

-

High-speed refrigerated centrifuge

-

Dounce homogenizer

-

Bradford assay reagents for protein quantification

Procedure:

-

Culture CHO-K1 cells expressing the μ-opioid receptor to confluency in appropriate culture flasks.

-

Wash the cell monolayer twice with ice-cold PBS.

-

Harvest the cells by scraping them into ice-cold PBS.

-

Pellet the cells by centrifugation at 1000 x g for 5 minutes at 4°C.

-

Resuspend the cell pellet in ice-cold Lysis Buffer and incubate on ice for 15 minutes.

-

Homogenize the cell suspension using a Dounce homogenizer with 10-15 strokes.

-

Centrifuge the homogenate at 1000 x g for 10 minutes at 4°C to remove nuclei and unbroken cells.

-

Transfer the supernatant to a new tube and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the membranes.

-

Discard the supernatant and resuspend the membrane pellet in Homogenization Buffer.

-

Determine the protein concentration of the membrane preparation using the Bradford assay.

-

Aliquot the membrane preparation and store at -80°C until use.

Microplate-Based Competitive Radioligand Binding Assay

This protocol details a competitive binding assay in a 96-well microplate format using [³H]DAMGO as the radioligand.

Materials:

-

μ-opioid receptor membrane preparation

-

[³H]DAMGO (specific activity ~40-60 Ci/mmol)

-

CTOP (or other unlabeled competitor)

-

Naloxone (for determining non-specific binding)

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4

-

96-well microplates

-

Multi-channel pipette

-

Plate shaker

-

Glass fiber filter mats (e.g., Whatman GF/B)

-

Filtration apparatus (cell harvester)

-

Scintillation vials

-

Scintillation cocktail

-

Liquid scintillation counter

Procedure:

-

Assay Setup:

-

On ice, prepare serial dilutions of CTOP (or other test compounds) in Assay Buffer. A typical concentration range would be 10⁻¹¹ M to 10⁻⁵ M.

-

Prepare a solution of [³H]DAMGO in Assay Buffer at a concentration approximately equal to its K_d for the μ-opioid receptor (typically around 1-2 nM).

-

Prepare a solution of Naloxone at a high concentration (e.g., 10 µM) to determine non-specific binding.

-

-

Assay Plate Preparation (Total volume per well = 200 µL):

-

Total Binding (TB) wells: Add 50 µL of Assay Buffer.

-

Non-Specific Binding (NSB) wells: Add 50 µL of 10 µM Naloxone.

-

Competition wells: Add 50 µL of the corresponding CTOP serial dilution.

-

-

Add 50 µL of the [³H]DAMGO solution to all wells.

-

Add 100 µL of the diluted μ-opioid receptor membrane preparation (typically 10-20 µg of protein per well) to all wells.

-

Incubation:

-

Seal the plate and incubate at 25°C for 60-90 minutes with gentle shaking.

-

-

Filtration:

-

Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter mat using a cell harvester.

-

Wash the filters three times with 3 mL of ice-cold Assay Buffer to remove unbound radioligand.

-

-

Quantification:

-

Transfer the filter discs to scintillation vials.

-

Add 4-5 mL of scintillation cocktail to each vial.

-

Measure the radioactivity (in counts per minute, CPM) in each vial using a liquid scintillation counter.

-

Data Analysis

-

Calculate Specific Binding:

-

Specific Binding (SB) = Total Binding (TB) - Non-Specific Binding (NSB).

-

-

Generate Competition Curve:

-

Plot the percentage of specific binding against the logarithm of the competitor concentration. The data should form a sigmoidal curve.

-

-

Determine IC₅₀:

-

The IC₅₀ is the concentration of the competitor that inhibits 50% of the specific binding of the radioligand. This can be determined from the competition curve using non-linear regression analysis in software such as GraphPad Prism.

-

-

Calculate Kᵢ:

-

The Kᵢ value can be calculated from the IC₅₀ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + ([L]/K_d)) Where:

-

[L] is the concentration of the radioligand used in the assay.

-

K_d is the dissociation constant of the radioligand for the receptor.

-

-

Mandatory Visualizations

Caption: μ-Opioid Receptor Signaling Pathway

Caption: Competitive Binding Assay Workflow

References